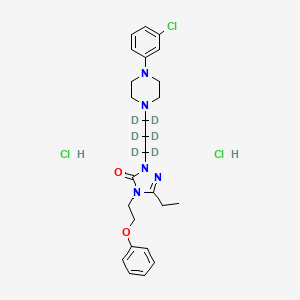

Nefazodone-d6 Dihydrochloride

説明

Deuterium (B1214612) Isotope Effects in Research

When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the mass of that atom is effectively doubled. texilajournal.com This significant change in mass, while not altering the fundamental chemical reactivity, can influence the rate of chemical reactions. texilajournal.comcaymanchem.comcaymanchem.com This phenomenon is known as the deuterium isotope effect and has become a valuable tool in mechanistic and metabolic studies. clearsynth.comtexilajournal.com

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. mims.comcaymanchem.com The theoretical foundation for the KIE lies in the principles of transition state theory and quantum mechanics. mims.comcaymanchem.com A chemical bond involving a heavier isotope, like the carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond than a C-H bond. nih.govaxios-research.com If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. axios-research.com The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides valuable information about the transition state of the reaction and can help elucidate the reaction mechanism. mims.comcaymanchem.com

The primary impact of deuterium substitution is a decrease in the rate of reactions involving the cleavage of a C-H bond. texilajournal.comcaymanchem.com This is particularly relevant in the field of drug metabolism, where many enzymatic reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds. nih.govscioninstruments.com By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. scioninstruments.commedchemexpress.com This can lead to increased metabolic stability of the drug, a longer biological half-life, and potentially altered pharmacokinetic profiles. clearsynth.comtexilajournal.commedchemexpress.com This "metabolic switching" can sometimes be leveraged to reduce the formation of toxic metabolites or to enhance the exposure to the desired active form of a drug. medchemexpress.comaptochem.com

Role of Deuterated Analogs in Drug Discovery and Development Research

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has emerged as a valuable tool in drug discovery and development. medchemexpress.com Initially used to create deuterated versions of existing drugs (a "deuterium switch"), the approach is now increasingly applied to new chemical entities to optimize their properties from the outset. medchemexpress.com A primary application of deuterated analogs is to improve a drug's pharmacokinetic profile. medchemexpress.com By enhancing metabolic stability, deuteration can lead to a longer half-life, reduced clearance, and potentially a lower or less frequent dosing regimen. scioninstruments.com

Furthermore, deuterated compounds are indispensable as internal standards in bioanalytical studies. clearsynth.comveeprho.comnih.gov In quantitative mass spectrometry, a deuterated version of the drug being measured is added to a biological sample at a known concentration. clearsynth.comcaymanchem.com Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated drug, it experiences the same losses during sample preparation and the same variations in instrument response. This allows for highly accurate and precise quantification of the drug in complex matrices like plasma or urine. clearsynth.comcaymanchem.com This application is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. nih.govnih.gov

Structure

3D Structure of Parent

特性

分子式 |

C25H34Cl3N5O2 |

|---|---|

分子量 |

549.0 g/mol |

IUPAC名 |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;dihydrochloride |

InChI |

InChI=1S/C25H32ClN5O2.2ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;;/h3-6,8-11,20H,2,7,12-19H2,1H3;2*1H/i7D2,12D2,13D2;; |

InChIキー |

UDIJNXYVWPGKLV-VKHGYFGDSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl.Cl |

正規SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl.Cl |

製品の起源 |

United States |

Characterization of Nefazodone D6 Dihydrochloride

Chemical and Physical Properties

Nefazodone-d6 Dihydrochloride is a solid substance whose physical and chemical properties are very similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of six deuterium atoms. axios-research.com

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₆D₆ClN₅O₂ • HCl | axios-research.com |

| Molecular Weight | 512.5 g/mol | nih.govaxios-research.com |

| Synonyms | 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-1,1,2,2,3,3-d6]-5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one, monohydrochloride | axios-research.com |

| Form | Solid | axios-research.com |

| Solubility | Soluble in DMSO and Methanol | caymanchem.com |

| Purity | ≥98% | veeprho.com |

Synthesis and Labeling

The synthesis of Nefazodone-d6 Dihydrochloride involves the chemical synthesis of the nefazodone molecule with the specific incorporation of deuterium atoms. The labeling is strategically placed on the propyl chain connecting the triazolone ring to the piperazine (B1678402) moiety. nih.govaxios-research.com This involves using deuterated starting materials or reagents during the synthetic process to introduce the six deuterium atoms. The final product is then converted to its dihydrochloride salt to improve its stability and handling properties.

Analytical Methodologies and Applications

Chromatographic Separation Techniques

Chromatographic separation is a pivotal step for the accurate quantification of nefazodone (B1678010) and its deuterated analog from biological matrices. This process isolates the compounds of interest from the myriad of other components present in the sample, thereby enhancing the selectivity and sensitivity of the subsequent mass spectrometric detection. nih.gov

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as the predominant technique for the analysis of nefazodone, where Nefazodone-d6 serves as the internal standard. nih.govresearchgate.net The separation is typically achieved using reversed-phase HPLC. nih.gov

Specific columns, such as C18, phenyl-hexyl, or cyano columns, are frequently employed. nih.govresearchgate.netpsu.edu For instance, one method utilized a Luna Phenyl-hexyl column for the analysis of nefazodone metabolites. psu.edu Another validated method for trazodone, a related compound, used nefazodone as an internal standard and achieved separation on a Betabasic cyano column. researchgate.net The mobile phase generally consists of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. psu.edusciex.com Gradient elution, where the mobile phase composition is altered during the analytical run, is often used to optimize the separation of multiple compounds with varying properties. psu.edu

| Parameter | Example Condition 1 psu.edu | Example Condition 2 researchgate.net |

| Column | Luna Phenyl-hexyl (4.6 x 100 mm) | Betabasic cyano (100 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 5 mM ammonium formate, pH 3.0 | Not specified |

| Mobile Phase B | Acetonitrile | Not specified |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | High-Resolution MS (LTQ FT) | Tandem MS (MRM) |

| Internal Standard | Not specified for this study | Nefazodone |

Optimization of Chromatographic Conditions for Deuterated Analogs

A critical aspect of method development is optimizing chromatographic conditions to ensure the co-elution of the deuterated analog (Nefazodone-d6) with the unlabeled analyte (nefazodone). chromatographyonline.com The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time, a phenomenon known as the chromatographic isotope effect. bioforumconf.comoup.com In reversed-phase chromatography, deuterated compounds are often less lipophilic and may elute slightly earlier than their non-deuterated counterparts. bioforumconf.compsu.edu

This potential separation can undermine the purpose of the SIL-IS, as the analyte and standard would experience different matrix environments. waters.comnih.gov Therefore, careful optimization of chromatographic parameters is essential:

Mobile Phase Composition: Adjusting the organic solvent content and the pH of the aqueous phase can modify the interaction of the analytes with the stationary phase to achieve co-elution. researchgate.net

Stationary Phase: The choice of the HPLC column is critical. While C18 columns are common, sometimes a column with lower resolution or different selectivity (like phenyl-hexyl) might be necessary to force the overlap of the analyte and its deuterated standard. psu.educhromatographyonline.com

Temperature: Consistent column temperature control is crucial for maintaining reproducible retention times. psu.edu

The goal is to have the analyte and its SIL-IS peaks overlap as perfectly as possible to ensure they are subjected to the identical ionization conditions, which is paramount for accurate and precise quantification. chromatographyonline.com

Advanced Data Processing and Analysis in Metabolomics

The use of stable isotope-labeled compounds like Nefazodone-d6 Dihydrochloride (B599025) is instrumental in metabolomics, especially for studying drug metabolism. The complex datasets generated from these experiments necessitate advanced computational and statistical methods to identify metabolites and understand their biological context. nih.gov

Multivariate Data Analysis in Metabolite Identification

Multivariate data analysis (MVDA) techniques are essential for interpreting the large datasets from metabolomics studies. nih.gov Methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to discern patterns and identify significant variations between different sample groups (e.g., treated vs. untreated). frontiersin.orgnih.gov

PCA is an unsupervised method that provides an overview of the data structure, while PLS-DA is a supervised method that uses class information to maximize the separation between groups. nih.govmetabolon.com In a drug metabolism study, these methods can be applied to LC-MS data to highlight the ions that are most influential in distinguishing dosed samples from control samples. nih.govnih.gov By examining the "loadings plots" from these analyses, researchers can pinpoint the mass-to-charge ratios (m/z) of potential drug metabolites. metabolon.com The use of a SIL-IS like Nefazodone-d6 helps ensure the quantitative data fed into these models is reliable, strengthening the validity of the resulting statistical analysis. nih.gov

Computational Approaches for Stable Isotopic Mass-Shift Filtering

A powerful and highly specific method for identifying drug metabolites involves the administration of a mixture of the unlabeled drug and its stable isotope-labeled counterpart, followed by computational data filtering. nih.govresearchgate.net This technique leverages the known mass difference imparted by the isotopic label (e.g., a 6 Dalton shift for Nefazodone-d6). thermofisher.com

In Vitro and Pre Clinical Metabolism Research

Investigation of Nefazodone (B1678010) Metabolism Using Deuterated Analogs

The use of deuterated analogs like Nefazodone-d6 facilitates the detailed investigation of metabolic pathways. google.com The increased mass of the deuterated compound and its metabolites allows for clear differentiation from endogenous compounds and non-deuterated drug molecules in mass spectrometry analysis. medchemexpress.comxenotech.com This is particularly useful in "cold" (non-radioactive) tracer studies.

Microsomal Incubation Studies

Microsomal incubation studies are a standard in vitro method used to simulate the metabolic processes that occur in the liver. nih.govnih.gov Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism. nih.govmdpi.com

In these studies, Nefazodone-d6 Dihydrochloride (B599025) is incubated with HLM in the presence of necessary cofactors, such as an NADPH regenerating system. google.comnih.gov The reaction mixture is then analyzed over time to identify and quantify the parent compound and its metabolites. nih.govnih.gov This approach allows researchers to determine the rate of metabolism and identify the primary metabolic pathways. For instance, studies have shown that in HLM, both nefazodone and its deuterated analog, D4-Nefazodone, are rapidly metabolized. google.com

The use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS) is essential for the success of these studies. nih.govsciex.jp Different mass spectrometry platforms, such as Q-Trap and LTQ-Orbitrap systems, have been employed to provide comprehensive metabolite profiling in a single analysis. nih.gov While both have their merits, the LTQ-Orbitrap has been noted for its excellent isotopic pattern maintenance, which is particularly beneficial for identifying minor metabolites. nih.gov

Identification of Metabolic Pathways and Metabolites

Through microsomal incubation studies, several key metabolic pathways for nefazodone have been identified. nih.govdrugbank.com These include N-dealkylation and hydroxylation, leading to the formation of various metabolites. drugbank.com

N-dealkylation involves the removal of an alkyl group from a nitrogen atom, while hydroxylation is the addition of a hydroxyl (-OH) group to the molecule. For nefazodone, N-dealkylation can occur at the piperazine (B1678402) ring, leading to the formation of m-chlorophenylpiperazine (mCPP). Another N-dealkylation reaction has been identified between the triazolone and propyl units. nih.gov Hydroxylation, primarily catalyzed by CYP3A4, results in the formation of hydroxynefazodone (B1247664) (OH-NEF). nih.gov

The primary metabolic pathways of nefazodone lead to the formation of several key metabolites. nih.gov The main active metabolites are hydroxynefazodone (OH-NEF) and m-chlorophenylpiperazine (mCPP). nih.govfda.gov Another significant metabolite is the triazoledione (B1667160) metabolite. nih.gov Research has identified a total of twenty-six metabolites in vitro. nih.gov Among these, two novel metabolites were discovered resulting from N-dealkylation between the triazolone and propyl units, and another new metabolite was formed via an O-dearylation reaction on the phenoxyethyl unit. nih.gov

The formation of these metabolites has been confirmed through various analytical techniques and by analyzing duplicate incubations at different time points. nih.gov The table below summarizes the key metabolites of nefazodone and the primary enzymes involved in their formation.

| Metabolite Name | Precursor | Key Metabolic Reaction | Primary Enzyme(s) |

| Hydroxynefazodone (OH-NEF) | Nefazodone | Hydroxylation | CYP3A4 nih.gov |

| m-Chlorophenylpiperazine (mCPP) | Nefazodone, Hydroxynefazodone | N-Dealkylation | CYP3A4 nih.gov |

| Triazoledione | Nefazodone, Hydroxynefazodone | N-Dealkylation, Oxidation | CYP3A4 nih.gov |

| p-hydroxy-mCPP | m-chlorophenylpiperazine | Secondary Oxidation | CYP2D6 |

Enzyme Kinetics and Isotope Effects in Metabolic Transformations

Understanding the kinetics of the enzymes involved in drug metabolism is fundamental to predicting a drug's behavior in the body. springernature.com The use of deuterated compounds like Nefazodone-d6 can provide valuable information on enzyme-substrate interactions and the kinetic isotope effect. researchgate.net

Elucidation of Enzyme-Substrate Interactions

In vitro studies using human liver microsomes and heterologously expressed CYP enzymes have been crucial in identifying the specific enzymes responsible for nefazodone's metabolism. nih.gov It has been established that CYP3A4 is the primary enzyme responsible for the metabolism of nefazodone and its major active metabolite, hydroxynefazodone. nih.govfda.gov Nefazodone has also been shown to be an inhibitor of CYP3A4 in vitro, which is consistent with observed clinical drug-drug interactions. fda.govdrugs.com

Studies investigating the inhibition of other CYP enzymes have shown that nefazodone is a weak inhibitor of CYP2D6 and does not significantly inhibit CYP1A2. nih.govfda.gov The inhibitory potential of nefazodone on the metabolism of other drugs has also been studied. For example, in vitro studies with terfenadine, a drug metabolized by CYP3A4, showed that nefazodone could inhibit its metabolism. nih.govnih.gov The apparent Ki values for the inhibition of terfenadine's N-dealkylation and C-hydroxylation pathways by nefazodone were determined to be 10±4 μM and 41±4 μM, respectively. nih.govnih.gov

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net In the context of drug metabolism, replacing a hydrogen atom with deuterium (B1214612) at a site of metabolic attack can slow down the rate of metabolism. researchgate.net This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This effect can be used to modulate the pharmacokinetic profile of a drug. researchgate.net While specific KIE data for Nefazodone-d6 Dihydrochloride is not extensively detailed in the provided context, the principle of using deuteration to alter metabolic rates is a key driver for the development and study of such compounds. google.comresearchgate.net

The table below presents the reported kinetic parameters for the interaction of nefazodone with certain CYP enzymes.

| Enzyme | Substrate/Inhibitor | Parameter | Value |

| CYP3A4 | Nefazodone (as inhibitor) | Ki (Terfenadine N-dealkylation) | 10±4 μM nih.govnih.gov |

| CYP3A4 | Nefazodone (as inhibitor) | Ki (Terfenadine C-hydroxylation) | 41±4 μM nih.govnih.gov |

| CYP1A2 | Nefazodone (as inhibitor) | Ki (Caffeine 1-N-demethylation) | 110 μM psu.edu |

| CYP1A2 | Nefazodone (as inhibitor) | Ki (Caffeine 8-hydroxylation) | 186 μM psu.edu |

Quantifying Kinetic Isotope Effects on Metabolism

Deuterium substitution in drug molecules can alter their metabolic rate, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. researchgate.net

In the context of nefazodone, deuteration at specific positions can influence its metabolism. Studies have shown that both nefazodone and its deuterated counterpart, Nefazodone-d6, are rapidly metabolized in in vitro incubations with human liver microsomes. clearsynthdiscovery.comgoogle.com However, the formation of its major metabolites, hydroxy-nefazodone and m-chlorophenylpiperazine (m-CPP), was notably lower (50-60%) for the deuterated compound. clearsynthdiscovery.com This suggests a significant kinetic isotope effect, where the deuterium substitution slows down the metabolic processes of hydroxylation and N-dealkylation. clearsynthdiscovery.comgoogle.com

This alteration in metabolism due to deuteration is a key area of research, as it can potentially reduce the formation of toxic metabolites and improve the drug's half-life. google.com

Studies on Reactive Metabolite Formation and Trapping

The metabolism of nefazodone is known to produce reactive metabolites, which are implicated in its potential for hepatotoxicity. nih.govresearchgate.netresearchgate.net These unstable intermediates can covalently bind to cellular macromolecules, leading to toxicity. researchgate.net

Methodologies for Trapping Reactive Intermediates

To study these transient reactive species, researchers employ trapping agents that react with the intermediates to form stable, detectable adducts. nih.gov Common trapping agents include:

Glutathione (GSH): Used to trap soft electrophiles like quinone-imines. nih.govnih.govliverpool.ac.uk

Cyanide (CN): Used to trap hard electrophiles such as iminium ions. researchgate.netnih.govresearchgate.net

l-Ergothioneine (ET): A more recently investigated trapping agent for reactive drug intermediates. nih.gov

These trapping experiments are typically conducted in in vitro systems like human liver microsomes, which contain the necessary metabolic enzymes. nih.govresearchgate.netliverpool.ac.uk The resulting adducts are then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize the reactive metabolites. nih.govnih.govwaters.com

Characterization of Adducts Formed in Biochemical Systems

Studies have identified several adducts of nefazodone's reactive metabolites.

GSH Adducts: Incubation of nefazodone with human liver microsomes in the presence of GSH leads to the formation of GSH conjugates. nih.govresearchgate.netliverpool.ac.uk One significant adduct is formed from the reaction of GSH with a reactive quinone-imine species, which is generated from the oxidation of p-hydroxynefazodone, a major metabolite of nefazodone. nih.govresearchgate.net Another by-product of N-dearylation, 2-chloro-1,4-benzoquinone, can also be trapped by GSH. nih.gov

Cyanide Adducts: The formation of iminium ion intermediates from the oxidation of the piperazine nitrogen has been demonstrated by trapping with cyanide ions. researchgate.netresearchgate.net Several cyano conjugates of nefazodone have been identified in rat liver microsomes. researchgate.netacs.org

l-Ergothioneine (ET) Adducts: Recent research has shown that ET can also trap reactive intermediates of nefazodone, forming ET conjugates. nih.gov

The characterization of these adducts provides crucial information about the bioactivation pathways of nefazodone and the nature of the reactive species involved. nih.govresearchgate.net

Receptor Binding and Pharmacological Characterization in Research Models (Non-Clinical)

Nefazodone-d6 dihydrochloride is also utilized in non-clinical research to investigate the receptor binding profile and pharmacological effects of nefazodone.

In Vitro Binding Studies with Deuterated Ligands

In vitro binding assays are used to determine the affinity of a compound for various receptors and transporters. Nefazodone exhibits a complex pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT2A receptors and an inhibitor of serotonin and norepinephrine (B1679862) reuptake. medchemexpress.commedchemexpress.comdrugbank.comnih.gov

| Receptor/Transporter | Binding Affinity (Ki or IC50) |

| 5-HT2A Receptor | Ki = 5.8 nM medchemexpress.commedchemexpress.com |

| Serotonin Transporter | IC50 = 290 nM medchemexpress.commedchemexpress.com |

| Norepinephrine Transporter | IC50 = 300 nM medchemexpress.commedchemexpress.com |

| α1-Adrenergic Receptors | Ki = 5.5 nM caymanchem.com |

| α2-Adrenergic Receptors | Ki = 84 nM caymanchem.com |

| Histamine H1 Receptors | Ki = 30 nM caymanchem.com |

| 5-HT1A Receptor | Ki = 52 nM caymanchem.com |

| Dopamine Transporter | Ki = 2380 nM caymanchem.com |

Nefazodone has also been shown to have no significant affinity for benzodiazepine, cholinergic, or beta-adrenergic receptors in in vitro studies. clearsynthdiscovery.comdrugbank.com

Investigation of Receptor Antagonism and Reuptake Inhibition in Research Models

The pharmacological actions of nefazodone, including its antagonist and reuptake inhibitory properties, have been investigated in various non-clinical models.

Receptor Antagonism: Nefazodone is a potent antagonist of 5-HT2A receptors. drugbank.comnih.gov This action is believed to contribute to its therapeutic effects. It also antagonizes alpha-1 adrenergic receptors, which may be associated with certain side effects. clearsynthdiscovery.comdrugbank.com

Reuptake Inhibition: Nefazodone inhibits the reuptake of both serotonin and norepinephrine, although its affinity for the respective transporters is moderate. medchemexpress.commedchemexpress.comdrugbank.comnih.gov This dual mechanism of action distinguishes it from many other antidepressants. nih.gov

Preclinical studies in animal models have demonstrated the behavioral effects of nefazodone that are consistent with its antidepressant potential. nih.gov

Theoretical and Methodological Advancements in Isotope Chemistry Research

Innovations in Deuterium (B1214612) Labeling Strategies for Complex Molecules

The synthesis of complex deuterated molecules like Nefazodone-d6 Dihydrochloride (B599025) has been propelled by significant innovations in deuterium labeling strategies. These advancements have moved beyond traditional methods, offering greater precision, efficiency, and applicability to a wider range of molecules. adesisinc.com

One of the most impactful innovations is the development of late-stage functionalization techniques. musechem.com This approach allows for the introduction of deuterium atoms into a molecule at a later point in the synthetic sequence. acs.org This is particularly advantageous for complex molecules as it circumvents the need to redesign the entire synthesis from an isotopically enriched starting material. x-chemrx.com Methods such as hydrogen isotope exchange (HIE) reactions, often catalyzed by metals like iridium and palladium, have become pivotal. musechem.comresearchgate.net These catalysts facilitate the selective exchange of hydrogen atoms for deuterium with high efficiency, even in molecules with intricate structures. musechem.comx-chemrx.com

Another key advancement lies in the use of flow chemistry . This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity in deuteration reactions. x-chemrx.com The use of packed-bed reactors with catalysts like Raney nickel under continuous flow conditions has demonstrated high deuterium incorporation in various nitrogen-containing heterocycles and pharmaceutical compounds. x-chemrx.com

Furthermore, the development of novel deuterating agents and catalytic systems continues to expand the toolkit for chemists. Beyond heavy water (D₂O), reagents like deuterated gases (D₂) and other deuterium sources are being employed in innovative ways, including reductive and dehalogenative deuteration techniques. researchgate.net These methods provide alternative pathways for deuterium incorporation, enhancing the versatility of labeling strategies. researchgate.net

These innovative strategies have collectively made the synthesis of complex deuterated molecules more practical and cost-effective, paving the way for their broader application in research. x-chemrx.com

Future Directions in Stable Isotope Applications for Pre-clinical Research

The application of stable isotope-labeled compounds, such as Nefazodone-d6 Dihydrochloride, is poised to expand significantly in pre-clinical research, driven by their unique ability to trace and quantify biological processes with high precision. solubilityofthings.com

A primary future direction lies in the enhanced study of drug metabolism and pharmacokinetics (DMPK) . Deuterated compounds serve as ideal internal standards in mass spectrometry-based bioanalysis due to their mass difference from the unlabeled parent drug. musechem.com This allows for more accurate quantification of the drug and its metabolites in complex biological matrices like plasma and tissues. The kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, can also be exploited. musechem.com By strategically placing deuterium at sites of metabolic attack, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile with a longer half-life. musechem.comresearchgate.net This "metabolic switching" or "deuterium-reinforced" approach is a growing area of interest in drug design and development.

Another promising area is the use of deuterated compounds in elucidating drug-target interactions and mechanisms of action . clearsynth.com Stable isotope labeling can be used in techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to probe the binding of a drug to its protein target. clearsynth.com By observing changes in the isotopic signature upon binding, researchers can gain detailed insights into the binding site and the conformational changes that occur, providing a deeper understanding of the drug's mechanism.

Furthermore, stable isotopes are becoming increasingly valuable in environmental and toxicological studies . musechem.com Labeled compounds can be used to trace the fate of a drug or its metabolites in the environment, helping to assess its potential for bioaccumulation and ecological impact. musechem.com In toxicology, deuterated analogs can help in identifying and quantifying toxic metabolites, contributing to a more comprehensive safety assessment of new drug candidates.

The increasing sophistication of analytical instrumentation, coupled with the growing availability of diverse isotopically labeled compounds, will continue to drive the innovative application of stable isotopes in pre-clinical research, ultimately leading to the development of safer and more effective therapeutics. adesisinc.com

Integration of Deuterated Analogs in Systems Biology and Multi-omics Research

The holistic approach of systems biology, which aims to understand the complex interactions within biological systems, is greatly benefiting from the integration of data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics). nih.govresearchgate.net Deuterated analogs like Nefazodone-d6 Dihydrochloride are emerging as powerful tools in this multi-omics landscape, particularly in the field of metabolomics.

In metabolomics , stable isotope labeling is instrumental for "flux analysis," which measures the rates of metabolic pathways. By introducing a deuterated substrate into a biological system, researchers can trace the path of the deuterium atoms through various metabolic reactions. musechem.com This allows for the quantification of metabolic fluxes and provides a dynamic view of cellular metabolism that is not attainable with static concentration measurements alone. When combined with other omics data, this can reveal how genetic or proteomic changes impact metabolic function.

The integration of deuterated analogs in multi-omics studies can help to bridge the gap between genotype and phenotype. e-enm.org For instance, by using a deuterated drug, researchers can simultaneously study its effect on the transcriptome, proteome, and metabolome. This integrated approach can uncover novel drug mechanisms, identify biomarkers of drug response, and reveal potential off-target effects. researchgate.net

A significant challenge in multi-omics research is the inherent complexity and the need for sophisticated data analysis and integration strategies. nih.gov However, the use of isotopically labeled compounds provides a clear and quantifiable signal that can help to anchor the analysis and interpretation of these large datasets. nih.gov As metabolites are the downstream products of gene and protein activity, metabolomics data generated using deuterated analogs can serve as a crucial validation point for hypotheses generated from other omics platforms. nih.gov

The future of systems biology and multi-omics research will likely see an increased use of deuterated compounds to probe the dynamics of biological systems in response to various perturbations, including drug treatment. This will lead to a more comprehensive and predictive understanding of health and disease, paving the way for personalized medicine.

Q & A

Q. How is the purity of Nefazodone-d6 Dihydrochloride determined in pharmaceutical-grade analysis?

Purity is assessed via reversed-phase HPLC using a Waters Symmetry C18 column (L1 packing, 4.6 mm × 62.5 cm) with UV detection at 250 nm . The mobile phase consists of a gradient mixture of water (adjusted to pH 2.5 with phosphoric acid) and acetonitrile at a flow rate of 1.7 mL/min. A standard solution containing 0.1 mg/mL of the compound is compared to the test sample, with peak area ratios used to calculate purity (98.0–102.0% acceptance range) .

Q. What methods are used to identify Nefazodone-d6 Dihydrochloride and distinguish it from related impurities?

Identification relies on two validated tests:

- Infrared (IR) spectroscopy : Matches the sample’s IR spectrum to the reference standard (USP Nefazodone Hydrochloride RS) .

- Chloride ion verification : Confirms the dihydrochloride form via precipitation with silver nitrate under acidic conditions . Impurity profiling uses HPLC with resolution solutions containing related compounds A and B to ensure baseline separation .

Q. What are the critical storage conditions for maintaining Nefazodone-d6 Dihydrochloride stability?

The compound must be stored in tightly sealed, light-resistant containers at 15–30°C to prevent degradation . Residual moisture content is controlled by vacuum drying at 105°C for 3 hours, with ≤0.5% weight loss permitted .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic retention times for deuterated vs. non-deuterated analogs?

Deuterium isotope effects may alter retention times slightly compared to non-deuterated Nefazodone Hydrochloride. To address this:

Q. What strategies are recommended for validating impurity quantification methods in deuterated analogs?

Follow USP guidelines for system suitability :

- Prepare a combined impurity stock solution containing deuterated and non-deuterated related compounds.

- Ensure resolution between Nefazodone-d6 and impurities (e.g., ≥2.0 resolution factor).

- Validate linearity (0.1–0.5% impurity range) and precision (RSD ≤5% for replicate injections).

Q. How should researchers address contradictions in impurity limits across different pharmacopeial standards?

For example, USP initially switched retention times for related compounds A and B, requiring method revisions . To reconcile such discrepancies:

- Cross-reference interim revision announcements (e.g., USP Fifth Interim Revision) for updated acceptance criteria .

- Perform forced degradation studies (e.g., heat, acid/base hydrolysis) to verify impurity pathways.

- Use orthogonal techniques (e.g., LC-MS) to confirm impurity identity when retention times overlap .

Q. What experimental design considerations are critical for isotopic tracer studies using Nefazodone-d6 Dihydrochloride?

- Ensure isotopic purity (>99% deuterium enrichment) via mass spectrometry to avoid interference from non-deuterated analogs .

- Optimize extraction protocols (e.g., methanol dilution, sonication) to minimize isotopic exchange .

- Validate recovery rates in biological matrices (e.g., plasma) using stable isotope dilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。